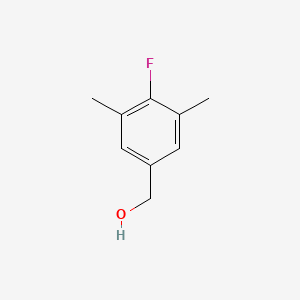

4-Fluoro-3,5-dimethylbenzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

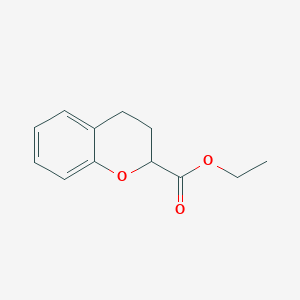

4-Fluoro-3,5-dimethylbenzyl alcohol, also known as (4-fluoro-3,5-dimethylphenyl)methanol, is a chemical compound with the CAS Number: 886501-76-4 . It has a molecular weight of 154.18 and is typically in solid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 . This indicates that the compound has a benzyl alcohol group with fluorine and methyl groups attached to the benzene ring. Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 154.18 .Aplicaciones Científicas De Investigación

Protease Sensing and Fluorogenic Probes

4-Fluoro-3,5-dimethylbenzyl alcohol derivatives have been explored for their potential in developing protease-sensitive fluorogenic probes. These probes can undergo enzyme-initiated domino reactions, releasing parent phenol-based fluorophores, which are valuable for sensing applications such as detecting caspase-3 protease, a key mediator of apoptosis in mammalian cells (Richard et al., 2008).

Fluorescent Solvatochromic Dyes

The compound's derivatives have also been prepared as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which is correlated with solvent polarity. This property makes them suitable for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).

Redox Metabolism Imaging

A new fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD) was developed using a derivative of this compound. This substrate is non-fluorescent as a ketone but exhibits high fluorescence as an alcohol, making it a valuable tool for redox metabolism imaging, especially for enzymes implicated in androgen deactivation and neurosteroid activation (Yee, Balšánek, & Sames, 2004).

Alcohol Protecting Group

The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a derivative of this compound, has been introduced as a new protecting group for alcohols. This group is fully orthogonal with the p-methoxybenzyl group and can be removed under desilylation conditions, showing promise in the synthesis of complex organic molecules (Crich, Li, & Shirai, 2009).

Fluorescence Imaging Enhancement

Derivatives of this compound have been used to mitigate unwanted photophysical processes like blinking and photobleaching in organic fluorophores. This enhancement is crucial for applications in single-molecule fluorescence and fluorescence resonance energy transfer (FRET) imaging, where stable fluorescence is necessary (Dave et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

(4-fluoro-3,5-dimethylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVQFZNSWAQOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2732546.png)

![[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine](/img/structure/B2732549.png)

![3-[5,6-dichloro-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2732555.png)

![[(2-Fluorophenyl)methyl]urea](/img/structure/B2732556.png)

![(3Ar,6aS)-3a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2732562.png)

![3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2732566.png)